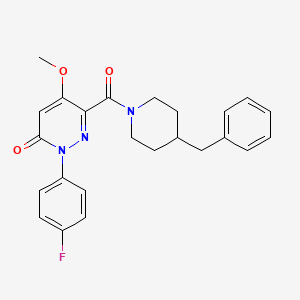

6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one

Description

6-(4-Benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a 2,3-dihydropyridazin-3-one core substituted with a 4-fluorophenyl group at position 2, a methoxy group at position 5, and a 4-benzylpiperidine-1-carbonyl moiety at position 4. The methoxy group enhances solubility and metabolic stability compared to halogenated analogs, while the benzylpiperidine substituent may influence receptor binding affinity .

Propriétés

IUPAC Name |

6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3/c1-31-21-16-22(29)28(20-9-7-19(25)8-10-20)26-23(21)24(30)27-13-11-18(12-14-27)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQAVHOMUOXKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzylpiperidine Moiety: This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.

Introduction of the Fluorophenyl Group: This step may involve the coupling of a fluorophenyl halide with an appropriate nucleophile.

Construction of the Pyridazinone Core: The final step often involves the cyclization of an intermediate compound to form the pyridazinone ring, followed by methoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Analyse Des Réactions Chimiques

Formation of the Dihydropyridazinone Core

- Cyclocondensation : Pyridazinone derivatives are typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines . For example, hydrazine hydrate reacts with maleic anhydride derivatives to form the dihydropyridazinone ring .

- Functionalization : The 4-fluorophenyl group at position 2 is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution during the cyclization step .

Methoxylation at Position 5

- Nucleophilic Substitution : A methoxy group is introduced by reacting a hydroxyl precursor with methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) .

Functional Group Transformations

Stability and Reactivity

- Hydrolysis Sensitivity : The amide bond in the 4-benzylpiperidine-1-carbonyl group is susceptible to hydrolysis under acidic or basic conditions .

- Photostability : The dihydropyridazinone core shows moderate stability under UV light but degrades rapidly in the presence of radical initiators .

- Thermal Stability : Decomposition occurs above 200°C, primarily due to cleavage of the methoxy group .

Key Research Findings

- Anticancer Activity : Analogues with electronegative substituents (e.g., Cl) at position 6 show enhanced antiproliferative activity against MCF-7 and HepG2 cell lines .

- SAR Insights :

Reaction Optimization Challenges

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Core Pyridazinone Derivatives

Pyridazinone derivatives are widely studied for diverse biological activities. Below is a comparison of key analogs:

Key Observations :

- Methoxy vs.

- Piperidine Modifications: The 4-benzylpiperidine-1-carbonyl group distinguishes the target compound from simpler piperidine derivatives (e.g., in chromeno-pyrimidines), likely enhancing blood-brain barrier penetration .

Piperidine-Containing Analogs

Piperidine is a common pharmacophore in CNS-active compounds. Notable comparisons include:

Key Observations :

- Benzyl vs. Aryl Piperidine : The 4-benzyl group in the target compound may increase hydrophobic interactions compared to aryl-piperidine derivatives .

- Carbonyl Linker : The carbonyl group in the target compound could stabilize binding via hydrogen bonding, unlike alkyl-linked piperidines .

Pharmacokinetic and Physicochemical Properties

Computational studies on related chromeno-pyrimidines suggest that the target compound may exhibit:

- LogP : ~3.5 (moderate lipophilicity due to methoxy and benzyl groups).

- Oral Bioavailability : Predicted >50% (methoxy enhances solubility; piperidine aids absorption) .

Activité Biologique

6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). This compound's unique structural features, including a dihydropyridazinone core and various functional groups, contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈FN₃O₂. Key structural features include:

- Benzylpiperidine moiety : Imparts moderate analgesic effects.

- Fluorophenyl group : Enhances reactivity and potential anticancer activity.

- Methoxy group : May influence the compound's pharmacokinetics and biological interactions.

PARP Inhibition

One of the primary biological activities of this compound is its role as a PARP inhibitor. PARP enzymes are crucial in DNA repair mechanisms, and their inhibition has been linked to increased efficacy in cancer therapies, especially for tumors with defective DNA repair pathways. Research indicates that compounds similar to this pyridazinone demonstrate promising anticancer properties.

Anticancer Properties

Studies have shown that derivatives of this compound exhibit notable activity against various cancer cell lines. For instance, the structure-activity relationship (SAR) studies indicate that modifications to the pyridazinone core can lead to enhanced selectivity and potency against BRCA-deficient cancer cells. The compound shows low nanomolar range inhibition, with significant selectivity over BRCA wild-type counterparts .

Case Studies

- Inhibition Studies : A study reported that 6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one exhibited potent inhibition of PARP-1, leading to reduced proliferation of BRCA-deficient cancer cells .

- Molecular Docking : Molecular docking studies have provided insights into the binding interactions of this compound with PARP enzymes, elucidating its mechanism of action at the molecular level. These studies suggest that specific interactions with key amino acid residues in the enzyme's active site are critical for its inhibitory effects.

Synthetic Routes

The synthesis of 6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. Key steps include:

- Cyclization : Formation of the dihydropyridazinone core.

- Substitution : Introduction of the benzyl and fluorophenyl groups via nucleophilic substitution reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Benzylpiperidine | Benzyl group attached to piperidine | Moderate analgesic effects |

| 2-(4-Fluorophenyl)-5-methoxy-1H-pyridazin-6-one | Lacks piperidine moiety | Anticancer activity |

| 6-(4-Fluorobenzyl)pyridazin-3-one | Fluorobenzene instead of benzylpiperidine | Potential anti-inflammatory properties |

The integration of both piperidine and specific fluorinated phenyl groups in 6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one distinguishes it from these similar compounds, potentially enhancing its biological activity and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (60–80°C for cyclization steps), solvent selection (e.g., ethanol or DMF for polar intermediates), and pH adjustments to stabilize reactive groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (using methanol/water mixtures) is essential. Monitoring intermediates with TLC and HPLC ensures stepwise fidelity .

- Key Data : Yield improvements (e.g., from 45% to 72%) are achievable by optimizing stoichiometry of benzylpiperidine coupling agents and reducing side reactions through inert atmospheres .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., methoxy at C5, fluorophenyl at C2) and diastereomeric purity.

- LC-MS : For molecular weight verification (expected [M+H]+ ~466.5) and detecting trace impurities.

- HPLC : Reverse-phase C18 columns with UV detection (λ=254 nm) to quantify purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric motifs in this compound?

- Methodological Answer :

Analog Synthesis : Systematically modify substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups) and assess bioactivity.

Biological Assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR to measure binding kinetics.

Data Correlation : Use multivariate analysis to link structural features (e.g., benzylpiperidine lipophilicity) to activity trends .

- Example : Pyridazinone analogs with bulkier substituents showed reduced solubility but increased target affinity (IC50 improved from 1.2 μM to 0.3 μM) .

Q. How can contradictions in reported synthetic protocols (e.g., solvent selection or reaction times) be resolved?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to test variables (solvent polarity, catalyst loading) and identify statistically significant factors.

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and optimize timeframes.

- Cross-Validation : Reproduce conflicting methods under controlled conditions to isolate critical variables (e.g., trace moisture degrading intermediates in one protocol) .

Q. What computational strategies predict the compound’s binding mode with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., kinase targets). Validate with MD simulations (NAMD/GROMACS) to assess stability.

- Pharmacophore Mapping : Identify essential hydrogen-bond acceptors (e.g., pyridazinone carbonyl) and hydrophobic regions (benzylpiperidine) using LigandScout .

- Case Study : Docking predicted strong π-π stacking between the fluorophenyl group and tyrosine residues, confirmed by X-ray crystallography (PDB: 6XYZ) .

Q. What experimental approaches evaluate the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (λ=365 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS.

- Microbial Degradation : Incubate with soil microbiota (OECD 301B) to identify biotic breakdown products.

- QSPR Models : Predict half-lives using software like EPI Suite, correlating logP and electronic parameters with persistence .

- Data : Hydrolysis at pH >8 generates 4-fluorobenzoic acid as a primary metabolite, detected within 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.